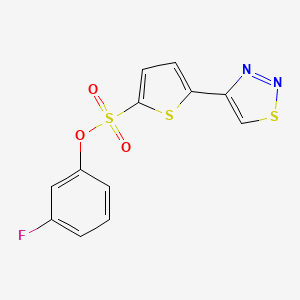

3-Fluorophenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions and techniques such as the Gewald synthesis, Vilsmeier-Haack reaction, and refluxing with specific reagents. For instance, the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, a related compound, is achieved using 1-(3-fluoro-4-methoxyphenyl)ethanone, malononitrile, a mild base, and sulfur powder . Another example is the synthesis of 4-{2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, which involves refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride .

Molecular Structure Analysis

The molecular structures of related compounds are confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as X-ray crystallography. For example, the crystal structure of 4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid was elucidated, showing two independent types of molecules and disordered ether solvent molecules .

Chemical Reactions Analysis

The papers do not provide detailed chemical reaction mechanisms for the synthesis of 3-Fluorophenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate. However, they do describe the reactions involved in the synthesis of related compounds. For instance, the unexpected ring closure of a phenylhydrazine derivative upon exposure to sulfuric acid resulted in the formation of a benzenesulfonic acid derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by their crystal structures and intermolecular interactions. For example, the crystal structure of a related compound is stabilized by intermolecular hydrogen bonds . The spectroscopic and theoretical investigation of selected 2-amino-1,3,4-thiadiazoles revealed dual fluorescence effects, which are influenced by substituent and aggregation .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Compounds related to 3-Fluorophenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate have been studied for their antimicrobial properties. For instance, a study by Kariuki et al. (2022) found that derivatives with similar structures exhibited significant antimicrobial activity, demonstrating effectiveness against both Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin (Kariuki et al., 2022).

Anticancer and Antioxidant Activity

Derivatives have also shown potential in anticancer and antioxidant activities. Joseph et al. (2013) synthesized a series of thiadiazole substituted thiazolidin-4-ones, demonstrating in vitro anti-proliferative activity on human breast adenocarcinoma cells and significant antioxidant properties (Joseph et al., 2013).

Neuroprotective Activities

Furthermore, the neuroprotective effects of similar compounds were investigated, with one study revealing that a 2-amino-1,3,4-thiadiazole-based compound exhibited significant neuroprotective activity in neuronal cultures exposed to neurotoxic agents. This compound showed promising results in protecting against cell death, highlighting its potential for treating neurodegenerative diseases (Rzeski et al., 2007).

Photodynamic Therapy for Cancer Treatment

In the field of cancer treatment, some studies focused on the synthesis of compounds for photodynamic therapy applications. A derivative showed high singlet oxygen quantum yield, indicating its potential as a Type II photosensitizer for cancer treatment (Pişkin et al., 2020).

Material Science Applications

Compounds with fluorinated thiadiazole units have been utilized in material science, particularly in the development of dye-sensitized solar cells. The introduction of fluorine atoms into the spacer segment of organic dyes was found to improve the performance of solar cells, showcasing the influence of chemical modifications on the efficiency of photovoltaic devices (Cho et al., 2014).

Mecanismo De Acción

Target of Action

It’s known that thiadiazole derivatives, which this compound is a part of, generally have the ability to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .

Mode of Action

It’s known that thiadiazole derivatives can interact with dna, disrupting its replication process . This interaction and the resulting changes can lead to the inhibition of cell replication, particularly in cancer cells .

Biochemical Pathways

Given that thiadiazole derivatives can disrupt dna replication, it’s likely that the compound affects pathways related to cell division and growth .

Result of Action

The compound with a 3-fluorophenyl substituent has shown significant activity against certain cancer cell lines in in vitro assays . For instance, it has demonstrated notable activity against prostate cancer (PC-3) cells, with an IC50 value of 64.46 µM, and against colon cancer (HT-29) cells, with an IC50 value of 33.67 µM . These results suggest that the compound’s action leads to a decrease in the viability of these cancer cells.

Propiedades

IUPAC Name |

(3-fluorophenyl) 5-(thiadiazol-4-yl)thiophene-2-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN2O3S3/c13-8-2-1-3-9(6-8)18-21(16,17)12-5-4-11(20-12)10-7-19-15-14-10/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCXTVLRDYQAZQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OS(=O)(=O)C2=CC=C(S2)C3=CSN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2507055.png)

![[4-[(4-Methoxyphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2507060.png)

![(E)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(2-morpholinoanilino)-2-propen-1-one](/img/structure/B2507061.png)

![2-(3,4-diethoxyphenyl)-5-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2507063.png)

![N-(2-acetylphenyl)-2-[[5-(2-ethoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2507064.png)

![(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone](/img/structure/B2507065.png)

![2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2507070.png)

![3-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-(2-furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one](/img/structure/B2507073.png)

![N-(4-ethoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2507076.png)